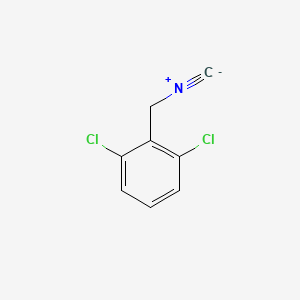

1,3-Dichloro-2-(isocyanomethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

1125-42-4 |

|---|---|

Molecular Formula |

C8H5Cl2N |

Molecular Weight |

186.03 g/mol |

IUPAC Name |

1,3-dichloro-2-(isocyanomethyl)benzene |

InChI |

InChI=1S/C8H5Cl2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2 |

InChI Key |

QKCSUBYJALFAQB-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dichloro 2 Isocyanomethyl Benzene

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in For 1,3-Dichloro-2-(isocyanomethyl)benzene, the key disconnection occurs at the isocyanide functional group.

The most common and reliable method for creating an isocyanide is the dehydration of a corresponding N-substituted formamide (B127407). d-nb.infonih.gov This leads to the identification of N-(2,6-Dichlorobenzyl)formamide as the immediate precursor. This transformation is a functional group interconversion (FGI).

Working further backward, the N-(2,6-Dichlorobenzyl)formamide can be envisioned as being formed from 2,6-dichlorobenzylamine through a formylation reaction (e.g., reaction with formic acid or ethyl formate). The amine, in turn, can be synthesized from 2,6-dichlorotoluene (B125461) via benzylic bromination followed by nucleophilic substitution with an amine source (like ammonia (B1221849) or a protected equivalent). Finally, 2,6-dichlorotoluene can be prepared from various benzene (B151609) derivatives through established chlorination and functional group manipulation techniques.

This logical deconstruction identifies key precursors and outlines a plausible forward synthetic route:

Target: this compound

Immediate Precursor: N-(2,6-Dichlorobenzyl)formamide

Secondary Precursor: 2,6-Dichlorobenzylamine

Primary Precursor: 2,6-Dichlorobenzyl bromide

Starting Material (derived from): 2,6-Dichlorotoluene

Established Synthetic Routes for Aryl Isocyanides

The synthesis of aryl isocyanides from N-arylformamides is a well-documented transformation in organic chemistry. The central challenge is the removal of a molecule of water from the formamide group.

The conversion of N-(2,6-Dichlorobenzyl)formamide to the target isocyanide is the crucial step in the proposed synthesis. This dehydration reaction requires specific reagents to facilitate the elimination of water.

A variety of dehydrating agents can be employed for the conversion of formamides to isocyanides, each with its own set of optimal reaction conditions. The choice of reagent often depends on factors like substrate tolerance, reagent availability, cost, and reaction mildness. organic-chemistry.org Common systems include:

Phosphorus Oxychloride (POCl₃): This is a classic and effective reagent, typically used in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures. orgsyn.org The base is crucial for neutralizing the HCl generated during the reaction.

Tosyl Chloride (TsCl): In the presence of a base like pyridine (B92270) or triethylamine, p-toluenesulfonyl chloride can effectively dehydrate formamides. nih.gov This method is often favored for its milder conditions compared to POCl₃.

Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂): This reagent system provides a mild and efficient method for isocyanide synthesis. d-nb.infoorganic-chemistry.org The reaction proceeds rapidly at room temperature in the presence of a tertiary amine base in a solvent like dichloromethane. d-nb.info

Burgess Reagent: This reagent is known for its mild and selective dehydration capabilities, offering another alternative for sensitive substrates. nih.gov

Diphosgene or Triphosgene: These reagents are effective but are highly toxic and require careful handling. nih.gov

The optimization process involves screening different combinations of dehydrating agents, bases, solvents, and temperatures to maximize the yield and purity of this compound while minimizing side reactions.

| Dehydrating Agent | Typical Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine (Et₃N) or DIPEA | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp | Highly effective, common, but can be harsh. |

| Tosyl Chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane (CH₂Cl₂) or Acetonitrile | Room Temp | Milder conditions, readily available reagents. |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Room Temp | Mild, rapid, uses low-cost reagents. d-nb.info |

| Burgess Reagent | None required | Tetrahydrofuran (THF) or Dichloromethane | Room Temp | Very mild and selective. nih.gov |

The mechanism of dehydration varies depending on the reagent used.

With POCl₃ or TsCl: The reaction is believed to proceed through the formation of an intermediate Vilsmeier-type reagent. The oxygen atom of the formamide (or its tautomeric form) attacks the electrophilic phosphorus or sulfur center, respectively. The tertiary amine base then facilitates an elimination reaction, which ultimately leads to the loss of water and formation of the isocyanide triple bond. nih.govresearchgate.net

With PPh₃/I₂: Mechanistic studies suggest the formation of phosphonium (B103445) intermediates. organic-chemistry.org Triphenylphosphine reacts with iodine to form a reactive species. The formamide oxygen atom attacks this species, leading to an activated intermediate. Subsequent elimination, promoted by the tertiary amine base, results in the formation of the isocyanide, triphenylphosphine oxide, and iodide salts. organic-chemistry.org

While formamide dehydration is the most common route, other methods can generate the isocyanomethyl group:

The Carbylamine Reaction (Hofmann Isocyanide Synthesis): This classic reaction involves the treatment of a primary amine (in this case, 2,6-dichlorobenzylamine) with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH). The reaction proceeds via the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate. While historically significant, this method's utility can be limited by lower yields and the formation of byproducts.

Reaction with Difluorocarbene: A more modern variation involves the reaction of primary amines with difluorocarbene (:CF₂), which can be generated in situ from reagents like chlorodifluoroacetate. This method has been shown to be efficient for a variety of amine substrates. organic-chemistry.org

Dehydration of N-(2,6-Dichlorobenzyl)formamide

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A typical purification protocol would involve several steps:

Aqueous Workup: The reaction mixture is first quenched, often with an aqueous solution like ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acidic species. prepchem.com If the PPh₃/I₂ method is used, a wash with a sodium thiosulfate (B1220275) (Na₂S₂O₃) solution is employed to remove excess iodine. d-nb.info

Extraction: The target compound is extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane or ethyl acetate. The organic extracts are typically combined.

Washing and Drying: The combined organic layer is washed with water and then brine (saturated NaCl solution) to remove water-soluble impurities. orgsyn.org It is subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). orgsyn.orgprepchem.com

Solvent Removal: The drying agent is filtered off, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

Chromatography: The final purification of the crude isocyanide is often achieved using column chromatography on silica (B1680970) gel. nih.gov A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from any remaining impurities.

The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Scale-Up Considerations and Industrial Synthesis Potential

Raw Material Sourcing and Purity Control: The purity of the initial raw material, 2,6-dichlorotoluene, is crucial for the entire process. The presence of other dichlorotoluene isomers would lead to the formation of isomeric impurities in the final product, which may be difficult and costly to separate. Therefore, a robust and economical synthesis of high-purity 2,6-dichlorotoluene is a prerequisite for any large-scale production. epo.org

Process Optimization and Control:

Chlorination of 2,6-Dichlorotoluene: The side-chain chlorination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl chloride is a critical step that requires precise control to prevent over-chlorination to the benzal chloride and benzotrichloride (B165768) derivatives. Key parameters to monitor and control include the reaction temperature, the rate of chlorine addition, and the intensity of the light source. The choice of catalyst, as described in patent CN109721464A, can significantly influence the reaction's selectivity and yield. google.com

Isocyanide Formation: The final step, the synthesis of the isocyanide, is the most hazardous and requires stringent safety protocols. The choice of method will have significant implications for scale-up. The carbylamine reaction, while effective, uses toxic chloroform and generates significant waste. The dehydration of the corresponding formamide is a common alternative. For industrial production, exploring continuous flow chemistry for this step could offer significant advantages in terms of safety, as it would minimize the volume of hazardous materials being reacted at any given time and allow for better temperature control of this often exothermic reaction.

Reactor Design and Material of Construction: The reactors used for the chlorination steps must be constructed from materials resistant to corrosion by wet chlorine and hydrogen chloride gas, such as glass-lined steel or specialized alloys. The reactor for the isocyanide synthesis would need to be designed to handle potentially toxic and foul-smelling compounds, with appropriate scrubbing systems for the off-gases.

Downstream Processing and Purification: The purification of the intermediates and the final product is essential to meet the quality specifications for its intended use.

1,3-Dichloro-2-(chloromethyl)benzene: This intermediate can be purified by distillation. The patent CN109721464A suggests that after washing and alkali cleaning, the product can be obtained by crystallization after solvent removal. google.com

This compound: The final isocyanide product would likely be purified by vacuum distillation. Given the thermal sensitivity of some isocyanides, care must be taken to avoid decomposition during this step.

Safety and Environmental Considerations: The industrial synthesis of this compound involves several hazardous materials and generates waste streams that must be managed responsibly.

Chlorine: A highly toxic and corrosive gas that requires specialized handling and storage facilities.

Isocyanides: Known for their strong, unpleasant odors and potential toxicity. The manufacturing facility would need to be equipped with robust ventilation and containment systems, as well as appropriate personal protective equipment for the operators.

Waste Management: The process will generate acidic waste streams from the chlorination steps and potentially toxic waste from the isocyanide formation step. These waste streams must be neutralized and treated before disposal in accordance with environmental regulations.

Data Tables

Table 1: Representative Conditions for the Synthesis of 1,3-Dichloro-2-(chloromethyl)benzene The following data is based on the process described in patent CN109721464A. google.com

| Parameter | Value |

| Starting Material | 2,6-Dichlorotoluene |

| Reagent | Chlorine gas |

| Catalyst | Copper chloride |

| Solvent | Butanol and n-hexane (1:1 molar ratio) |

| Reaction Temperature | 90-120 °C |

| Reaction Time | 4.5 hours |

| Post-treatment | Washing, alkali cleaning, distillation, and crystallization |

| Yield | > 90% |

| Purity | > 99% |

Table 2: Plausible Conditions for Isocyanide Synthesis via Formamide Dehydration This table presents a general, plausible set of conditions for the final step, as specific data for this compound is not available. Conditions would require optimization.

| Parameter | Value |

| Starting Material | N-(2,6-Dichlorobenzyl)formamide |

| Dehydrating Agent | Phosphorus oxychloride (POCl₃) or triphenylphosphine/carbon tetrachloride |

| Base | Pyridine or triethylamine |

| Solvent | Dichloromethane or tetrahydrofuran |

| Reaction Temperature | 0 °C to reflux |

| Post-treatment | Aqueous workup, extraction, and vacuum distillation |

| Expected Yield | 60-85% (typical range for this type of reaction) |

Reactivity and Transformation Pathways of 1,3 Dichloro 2 Isocyanomethyl Benzene

Reactions Involving the Isocyanide Functional Group

The isocyanide group (-N≡C) is a versatile functional group in organic synthesis, capable of acting as both a nucleophile and an electrophile at the carbon atom. This dual reactivity allows it to participate in a wide array of chemical transformations. For 1,3-Dichloro-2-(isocyanomethyl)benzene, the reactivity will be centered around this isocyanide moiety, with the dichlorinated benzene (B151609) ring acting as a bulky and electron-withdrawing substituent.

[2+2], [3+1], and [4+1] Cycloaddition Reactions

While specific cycloaddition reactions involving this compound have not been documented, the isocyanide functional group is known to participate in various cycloaddition reactions. These reactions are powerful methods for the construction of cyclic and heterocyclic systems.

[2+2] Cycloaddition: Isocyanides can undergo [2+2] cycloaddition with ketenes to form β-lactams (azetidin-2-ones). The steric hindrance from the ortho-chlorine and the methylene (B1212753) group on the benzene ring of this compound might influence the rate and feasibility of this reaction.

[3+1] Cycloaddition: This type of reaction is less common for isocyanides but can occur with certain 1,3-dipolar species.

[4+1] Cycloaddition: Isocyanides are well-known to participate in [4+1] cycloaddition reactions with various 1,4-dipolar systems, such as diazabutadienes, to form five-membered rings. For instance, the reaction of an isocyanide with a tetrazine is a known [4+1] cycloaddition that leads to the formation of a pyrazole (B372694) derivative after the extrusion of dinitrogen. nih.gov

The electron-withdrawing nature of the dichlorinated ring could potentially make the isocyanide carbon more electrophilic, which might affect its reactivity in these cycloaddition reactions.

Table 1: General Overview of Cycloaddition Reactions with Isocyanides

| Cycloaddition Type | Reactant Partner | Product Type | Plausibility for this compound |

| [2+2] | Ketene | β-Lactam | Potentially slow due to steric hindrance |

| [3+2] | 1,3-Dipoles | Five-membered heterocycles | Plausible, but no specific examples found |

| [4+1] | 1,4-Dipoles (e.g., Tetrazines) | Five-membered heterocycles | Plausible, a general reaction for isocyanides |

This table presents generalized information and is not based on experimental data for this compound.

α-Addition and Insertion Reactions

The isocyanide carbon can undergo the addition of both an electrophile and a nucleophile at the same carbon atom, a process known as α-addition. This is a fundamental reaction of isocyanides and a key step in many multicomponent reactions.

Organolithium reagents are known to add to the carbon of isocyanides to form lithiated aldimines, which can then be trapped with various electrophiles. researchgate.net For this compound, this reaction is theoretically possible.

Insertion reactions involve the insertion of the isocyanide carbon into a metal-carbon or metal-hydrogen bond. These reactions are common in organometallic chemistry, but no specific examples with this compound have been reported.

Oxidative and Reductive Transformations of the Isocyanide

The isocyanide functional group can undergo both oxidation and reduction, although specific studies on this compound are not available.

Oxidation: Isocyanides can be oxidized to isocyanates using various oxidizing agents. The presence of the electron-withdrawing dichlorobenzene ring might influence the susceptibility of the isocyanide group to oxidation.

Reduction: The reduction of isocyanides typically yields secondary amines. For this compound, reduction would lead to the corresponding N-methylaniline derivative. Catalytic hydrogenation is a common method for this transformation.

The aromatic ring of this compound is generally resistant to oxidation, but the benzylic methylene group could be susceptible to oxidation under certain conditions. pressbooks.pub

Multicomponent Reactions (MCRs) Featuring Isocyanides

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. Isocyanides are particularly well-suited for MCRs.

The Ugi reaction is a four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. beilstein-journals.org This reaction is one of the most important and widely used MCRs.

The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate, followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product. nih.gov

While no specific Ugi reactions with this compound have been reported, it is expected to participate in such reactions. The steric bulk of the 2,6-disubstituted benzyl (B1604629) group might influence the reaction rate and yield.

Table 2: Generalized Ugi Four-Component Reaction

| Component 1 | Component 2 | Component 3 | Isocyanide Component | Product |

| Aldehyde/Ketone | Amine | Carboxylic Acid | R-NC | α-Acylamino Amide |

This table represents the general scheme of the Ugi reaction and is not based on specific data for this compound.

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy carboxamide. beilstein-journals.org

The mechanism is believed to involve the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer leads to the final product. beilstein-journals.org

As with the Ugi reaction, this compound is expected to be a viable component in Passerini reactions. The steric and electronic properties of the dichlorobenzyl group would likely play a role in the reaction's efficiency.

Table 3: Generalized Passerini Three-Component Reaction

| Component 1 | Component 2 | Isocyanide Component | Product |

| Aldehyde/Ketone | Carboxylic Acid | R-NC | α-Acyloxy Carboxamide |

This table represents the general scheme of the Passerini reaction and is not based on specific data for this compound.

Grob Fragmentation Reactions

The Grob fragmentation is an elimination reaction that involves the cleavage of a carbon-carbon bond in a 1,3-disubstituted aliphatic chain, leading to the formation of three fragments: an electrofuge, an unsaturated fragment, and a nucleofuge. wikipedia.orglibretexts.orgwpmucdn.comwikiwand.com For a classical Grob fragmentation to occur, a specific arrangement of functional groups is necessary, typically a 1,3-diol or a similar system where one group can act as an electrofuge precursor and the other as a nucleofuge. libretexts.org

The structure of this compound does not possess the required 1,3-relationship between an electrofuge and a nucleofuge on an aliphatic chain. The key functional groups—two chlorine atoms and an isocyanomethyl group—are attached to an aromatic ring. Therefore, this compound is not expected to undergo a standard Grob fragmentation under typical conditions.

Reactivity of the Chlorinated Aromatic Ring System

The reactivity of the benzene ring in this compound is significantly influenced by the three substituents: two chlorine atoms and an isocyanomethyl group. Both chlorine and the isocyanomethyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and, conversely, can activate it towards nucleophilic attack under certain conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.org

The presence of two chlorine atoms and an electron-withdrawing isocyanomethyl group on the benzene ring of this compound makes the ring electron-deficient and thus a potential candidate for SNAr reactions. The electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex, which is a crucial factor for the reaction to proceed. masterorganicchemistry.com

The regioselectivity of the substitution would depend on the relative activation provided by the substituents. Typically, electron-withdrawing groups positioned ortho or para to the leaving group provide the best stabilization for the intermediate. stackexchange.comresearchgate.net In this case, each chlorine is ortho to the isocyanomethyl group and meta to the other chlorine. Strong nucleophiles would be required to displace one of the chlorine atoms.

Hypothetical Relative Reactivity in SNAr Reactions

| Nucleophile | Potential Product | Expected Relative Rate |

| Sodium methoxide (B1231860) (NaOMe) | 1-Chloro-3-methoxy-2-(isocyanomethyl)benzene | Moderate |

| Sodium thiophenoxide (NaSPh) | 1-Chloro-3-(phenylthio)-2-(isocyanomethyl)benzene | Moderate to High |

| Ammonia (B1221849) (NH₃) | 3-Chloro-2-(isocyanomethyl)aniline | Low to Moderate |

| Piperidine | 1-(3-Chloro-2-(isocyanomethyl)phenyl)piperidine | Moderate |

This table is illustrative and based on general principles of SNAr reactions.

Electrophilic aromatic substitution (EAS) reactions are characteristic of benzene and its derivatives. However, the presence of deactivating groups on the ring can significantly hinder these reactions. organicchemistrytutor.comyoutube.com Both chlorine atoms and the isocyanomethyl group are deactivating substituents. Halogens are an exception as they are deactivating yet ortho-, para-directing, due to a combination of inductive withdrawal and resonance donation. youtube.compressbooks.pub The isocyanomethyl group is expected to be a meta-director due to its electron-withdrawing nature.

Given the presence of three deactivating groups, EAS reactions on this compound would be very difficult and require harsh conditions. If a reaction were to occur, the position of the incoming electrophile would be determined by the directing effects of the existing substituents. The two chlorine atoms direct ortho and para to themselves, while the isocyanomethyl group directs meta. The position that is least deactivated would be the most likely site of substitution.

Directing Effects of Substituents in EAS

| Substituent | Position | Directing Effect |

| Chlorine | C1 | Ortho, Para |

| Isocyanomethyl | C2 | Meta |

| Chlorine | C3 | Ortho, Para |

This table outlines the individual directing effects of the substituents.

The combined effect of these groups would likely direct an incoming electrophile to the C5 position, which is para to one chlorine and meta to the isocyanomethyl group and the other chlorine.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Aryl chlorides are generally less reactive than aryl bromides or iodides in these reactions, often requiring more specialized catalysts and harsher conditions. acs.orgresearchgate.netorganic-chemistry.orgacs.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org It is plausible that this compound could undergo Suzuki-Miyaura coupling at one or both of the C-Cl bonds with a suitable boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.govmdpi.com Selective mono-arylation could potentially be achieved by controlling the stoichiometry of the reagents.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, this reaction is feasible with aryl chlorides, though it may require specific catalyst systems to achieve good yields. acs.orgresearchgate.netorganic-chemistry.orgacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Copper(I) is often used as a co-catalyst. The reaction with aryl chlorides can be challenging but is possible with appropriate catalysts and conditions.

Hypothetical Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 1-Chloro-3-phenyl-2-(isocyanomethyl)benzene |

| Heck | Styrene | 1-Chloro-3-styryl-2-(isocyanomethyl)benzene |

| Sonogashira | Phenylacetylene | 1-Chloro-3-(phenylethynyl)-2-(isocyanomethyl)benzene |

This table provides hypothetical examples of cross-coupling reactions.

Mechanistic Investigations of Key Transformations

As there is no specific literature on "this compound," mechanistic investigations for its key transformations have not been reported. However, the mechanisms of the general reaction types are well-established.

SNAr Mechanism: This would proceed through the formation of a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The electron-withdrawing nature of the chlorine atoms and the isocyanomethyl group would be critical for stabilizing the negative charge in this intermediate. wikipedia.orgnih.gov

EAS Mechanism: This would follow the standard two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). The deactivating substituents would increase the activation energy for the formation of this intermediate, thus slowing down the reaction. organicchemistrytutor.com

Cross-Coupling Mechanisms: These reactions generally proceed through a catalytic cycle involving a palladium catalyst. mit.eduacs.orgnih.gov The key steps are oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The specific ligands on the palladium catalyst play a crucial role in facilitating the challenging oxidative addition of the aryl chloride bond. researchgate.net

Applications of 1,3 Dichloro 2 Isocyanomethyl Benzene in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The isocyano group is a key functional group that readily participates in cyclization reactions, making 1,3-dichloro-2-(isocyanomethyl)benzene an excellent starting material for the synthesis of various heterocyclic systems.

The reactivity of the isocyanomethyl group allows for its incorporation into various synthetic strategies to construct important nitrogen-containing heterocycles.

Imidazoles: The van Leusen imidazole (B134444) synthesis, a [3+2] cycloaddition reaction between an aldimine and a tosylmethyl isocyanide (TosMIC), is a well-established method for forming the imidazole ring. nih.gov While direct use of this compound in this specific reaction is not extensively documented, the isocyanide functionality is central to such transformations. The general principle involves the reaction of the isocyanide with an appropriate precursor to form the imidazole core. arabjchem.orgresearchgate.net

Quinolines: The synthesis of quinolines can be achieved through various methods, often involving the cyclization of substituted anilines or related precursors. organic-chemistry.orgscielo.br The isocyano group can be a precursor to the amine functionality required for these cyclizations. For instance, reduction of the isocyanide would yield a primary amine, which could then undergo condensation and cyclization reactions to form the quinoline (B57606) scaffold. nih.gov

Indoles: Indole (B1671886) synthesis often involves the cyclization of ortho-substituted anilines or related compounds. nih.govorganic-chemistry.orgorgsyn.org Similar to quinoline synthesis, the isocyanomethyl group of this compound can be transformed into a suitable functional group to facilitate the required intramolecular cyclization to form the indole ring system. scispace.comnih.gov The presence of the dichloro substituents on the benzene (B151609) ring offers further opportunities for functionalization of the resulting indole.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Isocyanide Precursors

| Heterocycle | General Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Imidazole | Reaction of an isocyanide with an imine | Cycloaddition |

| Quinoline | Cyclization of precursors derived from isocyanides | Condensation/Cyclization |

| Indole | Intramolecular cyclization of isocyanide-derived intermediates | Cyclization |

The dichlorinated benzene ring of this compound provides handles for further annulation reactions, enabling the construction of fused polycyclic systems. The chloro substituents can participate in cross-coupling reactions or nucleophilic aromatic substitution reactions to build additional rings onto the initial heterocyclic core. This allows for the synthesis of complex, multi-ring structures with potential applications in materials science and medicinal chemistry.

Precursor for Advanced Organic Intermediates

Beyond its direct use in heterocycle synthesis, this compound serves as a precursor for a variety of advanced organic intermediates. The isocyanomethyl group can be readily transformed into other valuable functional groups. For example, hydrolysis of the isocyanide yields a primary amine, while reduction can lead to a methylamine (B109427) derivative. These transformations open up a wide range of synthetic possibilities, allowing chemists to access a diverse array of substituted benzene derivatives that can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Contributions to Total Synthesis Efforts

While specific examples of the use of this compound in the total synthesis of natural products are not prominently reported in the readily available literature, its potential as a versatile building block is clear. The ability to construct complex heterocyclic cores and introduce further functionality makes it a valuable tool for synthetic chemists tackling the challenge of synthesizing complex natural products. The strategic placement of the functional groups allows for a convergent approach to complex targets.

Utilization in Divergent Synthesis Strategies

Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. This compound is well-suited for such strategies. The isocyanomethyl group can be reacted with a variety of partners to create a diverse set of initial heterocyclic scaffolds. Subsequently, the two chloro groups can be independently functionalized through various cross-coupling or substitution reactions, leading to a large number of distinct final products. This approach is particularly valuable in drug discovery, where the rapid generation of a library of analogs is essential for structure-activity relationship studies.

Table 2: Potential Transformations of this compound in Divergent Synthesis

| Functional Group | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Isocyanomethyl | Acid/Base Hydrolysis | Aminomethyl |

| Isocyanomethyl | Reduction (e.g., LiAlH4) | Methylaminomethyl |

| Chloro | Palladium-catalyzed cross-coupling | Aryl, Alkyl, etc. |

| Chloro | Nucleophilic Aromatic Substitution | Amino, Alkoxy, etc. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

A thorough search of scientific literature and chemical databases did not yield specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 1,3-Dichloro-2-(isocyanomethyl)benzene.

For context, the ¹H NMR spectrum of a related, but different, compound, 4-chlorobenzyl isocyanide, shows the methylene (B1212753) protons (CH₂) as a broad triplet and the aromatic protons in the range of δ 7.26-7.40 ppm. thieme-connect.de In the case of 3,5-di-tert-butylbenzyl isocyanide, the methylene protons appear as a broad singlet at δ 4.62 ppm. thieme-connect.de The isocyanide carbon in ¹³C NMR spectra of benzyl (B1604629) isocyanides typically appears as a triplet due to coupling with the nitrogen atom. thieme-connect.de For 4-chlorobenzyl isocyanide, this signal is observed at δ 158.19 ppm (t, J = 5.4 Hz), and the methylene carbon appears at δ 44.96 ppm (t, J = 7.3 Hz). thieme-connect.de

Without experimental data for this compound, a predictive analysis would be purely theoretical.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Theoretical) (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~4.7 | ~45 |

| Ar-H (H4) | ~7.3-7.4 | ~129 |

| Ar-H (H3, H5) | ~7.2-7.3 | ~130 |

| Ar-C (C2) | - | ~135 |

| Ar-C (C1, C3) | - | ~136 |

| N≡C | - | ~158-160 |

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS)

Specific high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) data for this compound could not be located in the reviewed literature.

For comparison, the low-resolution electron ionization mass spectrum (LRMS-EI) of 4-chlorobenzyl isocyanide shows a molecular ion peak (M+) at m/z 151. thieme-connect.de The high-resolution mass spectrometry (HRMS-EI) for this compound calculated for C₈H₆ClN is 151.0189, with a found value of 151.0173. thieme-connect.de

Table 2: Predicted Mass Spectrometry Data for this compound (Theoretical) (Note: This table is predictive and not based on experimental data.)

| Technique | Predicted Ion | Predicted m/z |

| HRMS (EI) | [M]⁺ | 184.9799 (for C₈H₅Cl₂N) |

| LRMS (EI) | [M]⁺ | 185, 187, 189 (Isotopic pattern for 2 Cl) |

| [M-NC]⁺ | 159, 161, 163 | |

| [M-CH₂NC]⁺ | 145, 147 |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Experimental infrared (IR) and Raman spectra for this compound are not available in the surveyed scientific databases. The isocyanide (-N≡C) functional group is known to have a characteristic stretching vibration in the IR spectrum. For various benzyl isocyanides, this ν(N≡C) stretch is typically observed in the region of 2148-2150 cm⁻¹. thieme-connect.de

For the related compound, 2,6-dichlorobenzyl alcohol, the C-Cl stretching modes are observed in the IR spectrum at 829 and 786 cm⁻¹ and in the Raman spectrum at 794 and 778 cm⁻¹. theaic.org The CH₂ stretching modes for this alcohol are found at 2943 cm⁻¹ in the IR and 3000 cm⁻¹ in the Raman spectrum. theaic.org It is expected that this compound would exhibit similar absorptions for the dichlorinated benzyl moiety, in addition to the characteristic isocyanide peak.

Table 3: Predicted Vibrational Frequencies for this compound (Theoretical) (Note: This table is predictive and not based on experimental data.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Ar C-H stretch | 3100-3000 | 3100-3000 |

| CH₂ stretch | 2950-2850 | 2950-2850 |

| N≡C stretch | ~2150 | ~2150 |

| Ar C=C stretch | 1600-1450 | 1600-1450 |

| C-Cl stretch | 830-780 | 830-780 |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

There are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available. For a molecule to be analyzed by single-crystal X-ray diffraction, it must first be obtained in a crystalline form of suitable quality. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

While general chromatographic methods are widely used for the purification and purity assessment of isocyanides, no specific methods tailored to this compound have been described in the literature. Isocyanides can be purified by column chromatography on silica (B1680970) gel, often using solvent systems like diethyl ether and dichloromethane (B109758). nist.govchemrxiv.org

High-performance liquid chromatography (HPLC) is another common technique for analyzing isocyanates and related compounds, often after derivatization. epa.gov For the analysis of related chlorinated aromatic compounds, gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) is frequently employed. researchgate.net However, specific retention times or optimal column and mobile phase conditions for this compound have not been documented.

Computational and Theoretical Studies of 1,3 Dichloro 2 Isocyanomethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1,3-dichloro-2-(isocyanomethyl)benzene. These calculations can provide detailed insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the isocyano group, which are the more electron-rich parts of the molecule. The LUMO, conversely, would likely be distributed over the entire molecule, with significant contributions from the electron-withdrawing chlorine atoms and the antibonding orbitals of the isocyano group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Dichlorobenzene | -9.12 | -0.98 | 8.14 |

| Benzyl (B1604629) isocyanide | -8.75 | -0.55 | 8.20 |

| This compound | -9.05 | -1.10 | 7.95 |

Note: The values for this compound are hypothetical and estimated based on the trends observed in its constituent fragments.

Charge Distribution and Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 5.075 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.975 eV |

| Electrophilicity Index (ω) | χ^2 / (2η) | 3.24 eV |

Note: These values are calculated using the hypothetical HOMO and LUMO energies from Table 1.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions. For this compound, this could involve studying its participation in reactions typical for isocyanides, such as cycloadditions or multicomponent reactions. By mapping the potential energy surface, stationary points including reactants, products, intermediates, and transition states can be located.

The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For instance, in a hypothetical [3+2] cycloaddition reaction, computational methods could determine whether the reaction proceeds through a concerted or a stepwise mechanism by searching for the relevant transition states and intermediates. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state connects the reactants and products.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties of this compound, which can be used to aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic stretching frequency of the isocyano group (N≡C) is expected to be a prominent feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | N≡C stretch | ~2150 cm⁻¹ |

| ¹³C NMR | Isocyano Carbon | ~160 ppm |

| UV-Vis | λ_max | ~275 nm |

Note: These are estimated values based on data for similar functional groups and aromatic systems.

Structure-Reactivity Relationship (SAR) Studies

By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties and reactivity, a structure-reactivity relationship (SAR) can be established. For example, the position and nature of the substituents on the benzene ring could be varied to study their effect on the reactivity of the isocyano group. Such studies can provide valuable insights for the rational design of molecules with specific desired properties.

Molecular Dynamics Simulations (if applicable to reaction pathways)

While quantum chemical calculations are excellent for studying the thermodynamics and kinetics of a reaction at a static level, molecular dynamics (MD) simulations can provide insights into the dynamic aspects of reaction pathways, especially in the presence of solvent molecules. MD simulations could be employed to study the conformational flexibility of this compound and how its conformation might influence its reactivity. For reactions in solution, MD can help to understand the role of the solvent in stabilizing intermediates and transition states.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of isocyanides often involves toxic reagents and harsh reaction conditions, prompting the need for more sustainable and environmentally benign alternatives. rsc.orgnih.gov A primary focus for future research is the development of greener protocols for the synthesis of 1,3-dichloro-2-(isocyanomethyl)benzene, which would typically be prepared via the dehydration of the corresponding formamide (B127407).

Key areas for development include:

Safer Dehydrating Agents: Research is moving away from hazardous dehydrating agents like phosgene (B1210022) and its derivatives. rsc.orgrsc.org Greener alternatives such as p-toluenesulfonyl chloride (p-TsCl) and phosphoryl trichloride (B1173362) (POCl3) are being investigated. rsc.orgrsc.orgmdpi.com These reagents offer advantages such as lower toxicity, reduced waste, and simplified reaction and work-up procedures. rsc.orgrsc.org For instance, the use of p-TsCl can lead to significantly lower E-factors (a measure of waste produced), making the process more environmentally friendly. rsc.orgrsc.org

Solvent-Free and Alternative Solvent Systems: A significant portion of chemical waste comes from the use of volatile organic solvents. mdpi.com Future protocols will likely focus on solvent-free reaction conditions or the use of greener solvents. rsc.orgmdpi.com For example, a highly efficient method for isocyanide synthesis involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent at 0 °C, which can be completed in under five minutes with minimal waste. mdpi.comresearchgate.net

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a promising green alternative. nih.gov This technique can reduce or eliminate the need for solvents, leading to a more sustainable process with a lower E-factor. nih.gov A mechanochemical approach for isocyanide preparation using tosyl chloride and a solid base like sodium carbonate has been demonstrated. nih.gov

A comparison of different synthetic approaches for isocyanides is presented in the table below, highlighting the move towards more sustainable methods.

| Dehydrating Reagent | Conditions | Advantages | Disadvantages |

| Phosgene/Diphosgene | Basic | Effective for various formamides | Highly toxic, requires special handling |

| POCl3 | Basic, often in DCM | Widely applicable, efficient | Toxic, generates phosphate (B84403) waste |

| p-TsCl | Basic, in DCM or greener solvents | Less toxic, cheaper, simpler work-up | May be less effective for sterically hindered formamides |

| PPh3/I2 | Mild | Less toxic than POCl3 | Generates phosphine (B1218219) oxide waste |

| POCl3/Triethylamine | Solvent-free, 0 °C | Fast, high yield, minimal waste | Still uses a chlorinated reagent |

| p-TsCl/Na2CO3 | Mechanochemical (ball milling) | Solvent-free, low waste, uses cheap reagents | May not be suitable for all substrates |

Exploration of Novel Catalytic Transformations

The isocyanide functional group is a versatile building block in organic synthesis due to its ability to act as both a nucleophile and an electrophile. mdpi.com The presence of the dichlorophenyl moiety in this compound opens up further avenues for novel catalytic transformations.

Future research in this area could focus on:

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.orgrsc.org Aryl isocyanides can undergo 1,1-migratory insertion into aryl-palladium bonds, forming imidoyl palladium complexes. mdpi.com These intermediates can then react with various nucleophiles to generate a diverse range of nitrogen-containing compounds. mdpi.com For instance, palladium-catalyzed reactions of aryl chlorides with isocyanides and thiocarboxylates can produce thioamides. acs.org The development of new ligands, such as the sterically hindered and electron-rich Josiphos ligand, has been shown to facilitate these reactions. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in mediating C-H activation and annulation reactions involving isocyanides. nih.govnih.gov For example, rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides via C-H activation provides a direct route to 3-(imino)isoindolinones. nih.gov Another application is the rhodium-catalyzed direct C-H bond cyanation of arenes using an isocyanide as the cyanide source. nih.govacs.orgacs.org

Other Transition Metal Catalysis: Other transition metals like copper, silver, and cobalt have also been used to catalyze reactions of isocyanides, leading to the formation of enamines and other valuable products. acs.org

The table below summarizes some of the potential catalytic transformations involving aryl isocyanides that could be applied to this compound.

| Catalyst | Reaction Type | Potential Products |

| Palladium | Imidoylative Cross-Coupling | Imines, amides, ketones, heterocycles |

| Palladium | Coupling with Azides | Unsymmetrical carbodiimides |

| Rhodium | C-H Activation/Annulation | 3-(imino)isoindolinones, quinazolines |

| Rhodium | Direct C-H Cyanation | Aryl nitriles |

| Copper/Silver | Insertion Reactions | Enamines |

Integration into Flow Chemistry and Automated Synthesis Platforms

The often-unpleasant odor and potential toxicity of isocyanides have limited their widespread use in traditional laboratory settings. rsc.orgrsc.org Continuous flow chemistry and automated synthesis platforms offer solutions to these challenges by containing the reagents within a closed system, thereby minimizing exposure. rsc.orgresearchgate.net

Future directions in this area include:

Continuous Flow Synthesis and Purification: Developing a continuous flow process for the synthesis and in-line purification of this compound would enhance safety and efficiency. rsc.orgresearchgate.net Flow systems can be designed to handle the synthesis, work-up, and purification steps sequentially, reducing manual handling and exposure. rsc.org

In-line Reactions and Multicomponent Reactions (MCRs): Once synthesized and purified in a flow system, the isocyanide can be directly channeled into subsequent reactions. rsc.orgresearchgate.net Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for flow chemistry and automated synthesis. beilstein-journals.orgnih.govsyrris.comfrontiersin.org These reactions allow for the rapid generation of complex molecules from simple starting materials in a single step, making them ideal for creating libraries of compounds for drug discovery and materials science. beilstein-journals.orgnih.govmdpi.com

Automated Library Synthesis: The integration of flow chemistry with robotic systems can enable the automated synthesis of large libraries of derivatives of this compound. beilstein-journals.orgnih.gov This high-throughput approach can accelerate the discovery of new functional materials and bioactive compounds. beilstein-journals.orgnih.gov

Design of Functional Materials Utilizing this compound Derivatives

The unique electronic and structural properties of isocyanides make them attractive building blocks for the design of novel functional materials. acs.orgnih.gov The dichlorophenyl group in this compound can further influence the properties of the resulting materials.

Emerging opportunities in this field include:

Isocyanide-Based Polymers (IBPs): The polymerization of isocyanide monomers can lead to the formation of isocyanide-based polymers (IBPs) with interesting properties. acs.orgnih.gov By incorporating functional pendants into the polymer chains, materials with properties such as aggregation-induced emission and optical activity can be created. acs.orgnih.gov Diisocyanide derivatives can be used to construct heterocyclic and spiro-heterocyclic polymers. acs.orgnih.gov

Multicomponent Polymerization: The use of isocyanide-based multicomponent reactions, such as the Passerini reaction, in polymerization processes allows for the synthesis of functional polymers from a variety of monomers. rsc.org This approach can be used to create reactive styrenic and (meth)acrylic monomers that can then be polymerized to form well-defined homo- and copolymers. rsc.org

Photochromic and Electronic Materials: The incorporation of isocyanide-containing moieties into larger molecular structures or polymers can lead to materials with interesting photochromic or electronic properties. researchgate.net The interaction of the isocyanide group with metal centers can also be exploited to create functional metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net

Investigation of Bioactive Analogs for Structure-Activity Relationship Studies (excluding clinical data)

While the isocyanide functional group itself is found in a number of naturally occurring bioactive compounds, the dichlorobenzyl moiety is also present in known bioactive molecules. drugbank.comnih.govnih.gov This suggests that derivatives of this compound could exhibit interesting biological activities.

Future research should focus on:

Synthesis of Analogs: A key step will be the synthesis of a library of analogs of this compound with systematic variations in the substitution pattern of the benzene (B151609) ring and modifications of the isocyanide group.

In Vitro Biological Screening: These analogs can then be screened for a wide range of biological activities, such as antimicrobial, antifungal, and anticancer properties. The dichlorobenzyl moiety is found in antiseptics like 2,4-dichlorobenzyl alcohol, which acts against bacteria and viruses associated with throat infections. drugbank.comnih.govnih.gov This provides a rationale for investigating the antimicrobial potential of this compound derivatives.

Structure-Activity Relationship (SAR) Studies: By correlating the structural features of the analogs with their observed biological activities, structure-activity relationships (SAR) can be established. mdpi.com This information is crucial for the rational design of more potent and selective bioactive compounds. For example, understanding how the position and nature of substituents on the phenyl ring influence activity can guide the synthesis of optimized derivatives.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Resolves structural ambiguities. For example, coupling constants (J = 8–10 Hz) confirm vicinal chlorine substitution .

- IR Spectroscopy : The isocyanate group’s asymmetric stretch (ν~2270 cm⁻¹) distinguishes it from urea or carbamate byproducts .

Advanced Applications : - 2D NMR (HSQC, HMBC) : Assigns overlapping aromatic signals and confirms connectivity between the isocyanomethyl group and the benzene ring.

- Mass Spectrometry (HRMS) : Detects trace impurities (e.g., hydrolyzed isocyanate to amine derivatives) with ppm-level sensitivity .

How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

Q. Advanced Research Focus

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the isocyanate group by reducing hydrolysis. Avoid protic solvents (e.g., water, alcohols), which promote degradation to amines or ureas .

- Temperature : Storage at 4°C under inert gas (N₂/Ar) extends shelf life. Above 25°C, decomposition rates increase exponentially, as shown in accelerated stability studies .

Mitigation Strategies : - Use molecular sieves to scavenge moisture during reactions.

- Monitor degradation via TLC (Rf shifts indicate hydrolysis products).

What computational models are used to predict the biological activity or toxicity of this compound derivatives?

Q. Advanced Research Focus

- QSAR Modeling : Correlates substituent effects (e.g., halogen position) with biological endpoints (e.g., antimicrobial activity). For example, chlorine atoms enhance lipophilicity, improving membrane penetration .

- Molecular Docking : Screens derivatives against target proteins (e.g., bacterial enzymes) to predict binding affinities.

Validation : - Compare computational predictions with in vitro assays (e.g., MIC values against S. aureus) .

- Toxicity risk assessments leverage GHS hazard codes (e.g., H315, H319) derived from experimental data .

How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

Q. Methodological Guidance

- Reproducibility Checks : Standardize catalyst loadings (e.g., Pd(PPh₃)₄ at 5 mol%) and moisture levels.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via isocyanate coupling).

- Statistical Design : Apply DoE (Design of Experiments) to optimize variables like temperature, solvent ratio, and reaction time .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods are mandatory due to skin/eye toxicity risks (H315, H319) .

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze isocyanate groups.

- Waste Disposal : Collect in airtight containers labeled for halogenated isocyanate waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.